![molecular formula C16H23N3O4S B2755882 3-(5-Diethylsulfamoyl-1-ethyl-1H-benzoimidazol-2-yl)-propionic acid CAS No. 735322-09-5](/img/structure/B2755882.png)
3-(5-Diethylsulfamoyl-1-ethyl-1H-benzoimidazol-2-yl)-propionic acid
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Overview
Description
3-(5-Diethylsulfamoyl-1-ethyl-1H-benzoimidazol-2-yl)-propionic acid, also known as DSBP, is a chemical compound that has been extensively researched for its potential therapeutic applications. DSBP belongs to the family of benzimidazole derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the benzoimidazole moiety, similar to 3-(5-Diethylsulfamoyl-1-ethyl-1H-benzoimidazol-2-yl)-propionic acid, have been explored for their antimicrobial activities. One study synthesized new compounds incorporating benzoimidazole derivatives alongside amino acids and sulfamoyl or pyrrole analogues. These compounds demonstrated significant effectiveness against a range of gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeuroginosa), and fungi (Candida albicans, Aspergillus niger) (Abd El-Meguid, 2014).
Co-crystallization Studies
Research into the co-crystallization of benzimidazole derivatives with carboxylic acids has been conducted. One specific study focused on the co-crystallization of a benzimidazole derivative with fumaric acid and maleic acid, leading to the formation of compounds with three and four components. These studies contribute to our understanding of the crystalline structures and thermal stability of these complexes, providing valuable insights for materials science and engineering applications (Zhai et al., 2017).
Metal–Organic Frameworks Synthesis
The synthesis of zeolite-like metal–organic frameworks (MOFs) using ligands derived from benzoimidazole has been reported. These MOFs exhibit high chemical stability and CO2 uptake capacity, indicating potential applications in gas storage, separation technologies, and catalysis (Tang et al., 2017).
Corrosion Inhibition
Benzoimidazole derivatives have been evaluated for their corrosion inhibition properties on mild steel in sulfuric acid, showcasing how structural modifications can enhance their protective capabilities. These findings are crucial for developing new materials that can withstand corrosive environments, with implications for industries ranging from construction to manufacturing (Ammal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-4-18(5-2)24(22,23)12-7-8-14-13(11-12)17-15(19(14)6-3)9-10-16(20)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXCTCCKWQDCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N=C1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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